Niobium silicide
Description
Historical Development of Niobium Silicide Research
The study of niobium silicides emerged in the late 20th century as researchers sought alternatives to nickel-based superalloys for gas turbine engines. Early work focused on binary Nb-Si systems, revealing the existence of multiple stoichiometric phases, including Nb$$3$$Si, Nb$$5$$Si$$3$$, and NbSi$$2$$. By the 1990s, this compound-based composites gained prominence due to their lower density (6.6–7.2 g/cm$$^3$$) compared to nickel superalloys (8.8–9.1 g/cm$$^3$$) and their ability to retain strength above 1,200°C.
Key milestones include:
- 1980s : Identification of eutectic reactions (e.g., L → Nb$${ss}$$ + Nb$$3$$Si) enabling in-situ composite formation.
- 2000s : Development of ternary alloys with Ti, Mo, and W to enhance oxidation resistance and creep strength.
- 2010s : Advancements in additive manufacturing techniques for fabricating complex Nb-silicide components.
Fundamental Chemical Properties and Stoichiometric Variations
Niobium silicides exhibit diverse stoichiometries and crystal structures, governed by the Nb-Si phase diagram:
| Phase | Composition | Crystal Structure | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Nb$$_3$$Si | 25 at.% Si | Tetragonal (A15) | ~1,950 | 7.2 |
| α-Nb$$5$$Si$$3$$ | 37.5 at.% Si | Tetragonal (D8$$_l$$) | 2,515 | 7.16 |
| β-Nb$$5$$Si$$3$$ | 37.5 at.% Si | Tetragonal (D8$$_m$$) | 2,220 (peritectic) | 7.0 |
| NbSi$$_2$$ | 66.7 at.% Si | Hexagonal (C40) | 1,950 | 5.7 |
Key properties :
- Electronic structure : Metallic bonding dominates, with Nb-4d and Si-3p orbital hybridization contributing to high thermal conductivity.
- Thermodynamic stability : β-Nb$$5$$Si$$3$$ transforms to α-Nb$$5$$Si$$3$$ below 1,940°C, while Nb$$3$$Si decomposes eutectoidally into Nb$${ss}$$ + α-Nb$$5$$Si$$3$$.
- Alloying effects : Additions of Ti, Mo, or W partition preferentially to the Nb$${ss}$$ (Nb solid solution), enhancing oxidation resistance by forming protective SiO$$2$$/TiO$$_2$$ scales.
Role in Advanced High-Temperature Material Systems
Niobium silicides are integral to two primary material categories:
In-Situ Composites
Directionally solidified Nb$${ss}$$/Nb$$5$$Si$$3$$ composites balance high-temperature strength (Nb$$5$$Si$$3$$) with room-temperature ductility (Nb$${ss}$$). For example:
Coating Systems
Silicide coatings protect Nb-based alloys in oxidizing environments:
- NbSi$$2$$/MoSi$$2$$ bilayers : Applied via halide-activated pack cementation (HAPC), these coatings reduce mass gain to 1.2 mg/cm$$^2$$ after 100 h at 1,200°C.
- ALD-grown NbSi : Atomic layer deposition enables ultrathin (~4.5 Å/cycle), stoichiometrically precise films for superconducting applications.
Additive Manufacturing
Selective laser melting (SLM) of pre-alloyed Nb-25Ti-2Cr-2Al-16Si powders produces fine-scale eutectics (Nb$${ss}$$ + Nb$$3$$Si) with reduced crack susceptibility.
Properties
InChI |
InChI=1S/5Nb.3Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRXBWBYGDQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb5Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39336-13-5 | |
| Record name | Niobium silicide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Aerospace Applications
High-Temperature Structural Materials
Niobium silicide-based composites are being developed for use in turbine engines, where they can withstand extreme temperatures exceeding 1300°C. These composites offer several advantages over traditional nickel-based superalloys, including:
- Lower Density : Nb-silicide composites are approximately 20% lighter than comparable superalloys, which is crucial for improving fuel efficiency in aerospace applications .
- Oxidation Resistance : Recent advancements in coating technologies have enhanced the oxidation resistance of Nb-silicide composites, allowing them to perform effectively at temperatures above 1370°C for extended periods .
- Creep Resistance : The creep performance of Nb-silicide composites has shown promising results, with minimal primary creep observed under high-stress conditions .
Investment Casting Techniques
The investment casting of Nb-silicide components is gaining traction due to its compatibility with existing manufacturing processes for airfoils. This method allows for near-net-shape production, reducing waste and costs associated with machining .
Quantum Computing
Transmon Qubits
In the field of quantum computing, this compound plays a crucial role in enhancing the performance of transmon qubits. Researchers have discovered that a thin layer of this compound can significantly improve the coherence times and operational stability of these qubits. This enhancement is attributed to the material's favorable electrical properties and its ability to minimize surface losses during qubit operation .
Alloy Development
High-Temperature Superalloys
Research into this compound-based alloys has indicated their potential to replace traditional nickel-based superalloys in high-temperature applications. These alloys exhibit superior oxidation resistance and mechanical properties at elevated temperatures. Key findings include:
- Microstructure Optimization : The addition of elements such as chromium (Cr) has been shown to improve the oxidation resistance and adhesion of oxide layers on this compound alloys .
- Creep Behavior : Studies have demonstrated that this compound alloys can achieve creep rates comparable to or better than those of conventional superalloys, making them suitable for applications requiring long-term stability under stress .
Summary of Key Properties
| Property | This compound Composites | Nickel-Based Superalloys |
|---|---|---|
| Maximum Operating Temperature | >1300°C | ~1150°C |
| Density | ~20% lower | Higher |
| Oxidation Resistance | Excellent | Moderate |
| Creep Resistance | Superior | Variable |
Case Studies
- Turbine Engine Components : Extensive testing has demonstrated that Nb-silicide composites can maintain structural integrity under cyclic thermal loading conditions typical in turbine engines, outperforming nickel-based counterparts in both fatigue and oxidation tests .
- Quantum Computing Devices : The integration of this compound layers in transmon qubits has led to significant improvements in qubit performance metrics, paving the way for more stable and scalable quantum computing systems .
- Alloy Innovations : Research on Nb-silicide alloys modified with elements like hafnium (Hf) and tin (Sn) has shown enhanced mechanical properties and oxidation resistance, suggesting pathways for developing next-generation high-temperature materials .
Chemical Reactions Analysis
Reaction Pathways in the Nb-Si System
The Nb-Si phase diagram reveals multiple equilibrium reactions, summarized in Table 1 :
| Reaction Type | Reaction Formula | Temperature (°C) | Phase Composition |
|---|---|---|---|
| Eutectic | L → β-Nb₅Si₃ + α-Nb₅Si₃ | 1920 | 25 at% Si |
| Peritectic | L + β-Nb₅Si₃ → Nb₃Si + α-Nb₅Si₃ | 1980 | 37.5 at% Si |
| Eutectoid | Nb₃Si → β-Nb₅Si₃ + α-Nb₅Si₃ | 1770 | 25 at% Si |
| Congruent | L → β-Nb₅Si₃ | 2520 | 38 at% Si |
Key transformations include the eutectoid decomposition of β-Nb₅Si₃ into α-Nb₅Si₃ and NbSi₂ at 1650°C .
Phase Transformations in Niobium Silicides
Niobium silicides exhibit polymorphism and phase stability dependent on composition and temperature:
-
Nb₅Si₃ Polymorphs
-
Nb₃Si and NbSi₂
Nb₃Si forms at intermediate silicon concentrations (17.5–25 at% Si), while NbSi₂ dominates at silicon-rich compositions (>66.7 at% Si) .
Alloying Effects on Reaction Kinetics
Additives like Ti, Hf, Al, and Ge modify reactivity and phase stability:
-
Titanium (Ti)
Ti lowers activation barriers for SHS by reducing melting temperatures of reacting metals. Ti-containing alloys enable combustion at lower Si concentrations (e.g., 20 at% Si) . -
Germanium (Ge)
Ge substitution delays breakaway oxidation in Nb-based alloys by improving oxide scale adhesion . -
Molybdenum (Mo) and Tungsten (W)
Refractory metals partition into solid solution phases, stabilizing β-Nb₅Si₃ and enhancing creep resistance .
This synthesis highlights the interplay between thermodynamic stability, processing conditions, and alloying elements in this compound chemistry. Experimental data from diverse methods (SHS, pack cementation, and molten metal solutions) demonstrate the complexity of phase formation and transformation in this system.
Comparison with Similar Compounds
Table 1: Oxidation Resistance of Selected Silicides
| Compound | Oxidation Resistance Limit (°C) | Key Mechanism | Reference |
|---|---|---|---|
| NbSi₂ | 1,200 | SiO₂ layer formation | |
| Nb₅Si₃ | 1,000 | Partial SiO₂ protection | |
| MoSi₂ | 1,600 | Stable SiO₂ layer | |
| TaSi₂ | 1,200 | Similar to NbSi₂ |
Mechanical Properties
Niobium silicides are brittle but exhibit high hardness and strength at elevated temperatures:
- Nb₅Si₃: Fracture toughness of ~3 MPa·m¹/² and hardness of 10–12 GPa, outperforming monolithic NbSi₂ but inferior to composites like Nb/Nb₅Si₃ .
- MoSi₂ : Higher hardness (12–14 GPa) but lower fracture toughness (2–3 MPa·m¹/²) than Nb₅Si₃ .
- TaSi₂ : Similar hardness to NbSi₂ (~10 GPa) but higher density (9.5 g/cm³) .
Table 2: Mechanical Properties of Selected Silicides
| Compound | Fracture Toughness (MPa·m¹/²) | Hardness (GPa) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| NbSi₂ | 3.5 | 10.5 | 7.16 | |
| Nb₅Si₃ | 3.0 | 12.0 | 7.20 | |
| MoSi₂ | 2.5 | 13.5 | 6.24 | |
| TaSi₂ | 3.0 | 10.0 | 9.50 |
Thermal Stability and Melting Points
Niobium silicides are stable at higher temperatures than many competing materials:
Preparation Methods
Process Parameters and Mechanisms
The synthesis begins with injecting niobium and silicon powders in a 1:1 molar ratio into an argon plasma. The cooling rate is critical, typically set at 10⁵ K/s, to facilitate supersaturation and nucleation. A mathematical model tracking particle growth through nucleation, co-condensation, and coagulation reveals that niobium vapor condenses earlier than silicon due to its lower saturation vapor pressure. This time lag results in nanoparticles with a core-shell structure, where a niobium-rich core is surrounded by a silicon-enriched shell.
Outcomes and Particle Characteristics
The resultant nanopowders exhibit a bimodal size distribution, with primary particles averaging 10 nm in diameter and silicon content near 50 at.%. Smaller particles (≤5 nm) show reduced silicon content (20–30 at.%) due to delayed silicon condensation. Table 1 summarizes key parameters and outcomes:
Table 1: Thermal Plasma Synthesis Parameters and Outcomes
| Parameter | Value |
|---|---|
| Precursor Ratio (Nb:Si) | 1:1 |
| Plasma Gas | Argon |
| Cooling Rate | 10⁵ K/s |
| Mean Particle Size | 10 nm |
| Silicon Content (Mean) | 50 at.% |
| Secondary Phase | Nb5Si3 (β-phase) |
This method achieves high-purity nanopowders but requires precise control over cooling rates to minimize compositional heterogeneity.
Mechanochemical Synthesis (MCS)
Mechanochemical synthesis utilizes high-energy ball milling to induce solid-state reactions between niobium oxide (Nb2O5), silicon dioxide (SiO2), and magnesium (Mg) at room temperature.
Reaction Mechanism
The redox reaction proceeds as:
$$ 3\text{Nb}2\text{O}5 + 5\text{SiO}_2 + 35\text{Mg} \rightarrow 6\text{NbSi} + 35\text{MgO} $$
Magnesium acts as a reducing agent, facilitating the reduction of Nb²⁺ and Si⁴⁺ to metallic states. The exothermic reaction generates localized temperatures exceeding 1500°C, enabling silicide formation without external heating.
Phase Evolution and Particle Morphology
X-ray diffraction (XRD) analysis confirms the formation of NbSi2 and Nb5Si3 phases after 10 hours of milling. Prolonged milling (≥20 hours) leads to amorphous intermediates, which crystallize into single-phase Nb5Si3 upon annealing at 800°C. The final product consists of agglomerated particles with sizes ranging from 50 to 200 nm (Table 2).
Table 2: Mechanochemical Synthesis Outcomes
| Milling Duration (h) | Phases Detected | Particle Size (nm) |
|---|---|---|
| 10 | NbSi2, Nb5Si3 | 100–200 |
| 20 | Amorphous Nb-Si | 50–100 |
| 20 + Annealing | Single-phase Nb5Si3 | 100–300 |
This method is cost-effective but often requires post-synthesis annealing to achieve phase purity.
Combustion Synthesis (Self-Propagating High-Temperature Synthesis)
Combustion synthesis leverages exothermic reactions to produce niobium silicides in seconds. A typical reaction mixture includes niobium powder, silicon powder, and diluents like alumina to moderate reaction temperatures.
Reaction Dynamics
The ignition of the reactant mixture at 1200°C triggers a self-propagating wave, reaching temperatures up to 2300°C. The adiabatic temperature ($$T{ad}$$) for the Nb-Si system is calculated as:
$$ T{ad} = \frac{\Delta Hf}{Cp} $$
where $$\Delta Hf$$ is the enthalpy of formation (-180 kJ/mol for Nb5Si3) and $$Cp$$ is the heat capacity. The rapid cooling rate (10³–10⁴ K/s) favors metastable phases like β-Nb5Si3.
Microstructural Outcomes
Combustion-synthesized Nb5Si3 exhibits a lamellar microstructure with Nb solid solution (Nbss) precipitates. The volume fraction of Nbss can be tuned from 15% to 40% by adjusting the silicon content from 18 at.% to 22 at.%. Table 3 compares properties of combustion-derived silicides:
Table 3: Properties of Combustion-Synthesized Nb-Si Compounds
| Composition (at.%) | Phase | Hardness (GPa) | Fracture Toughness (MPa√m) |
|---|---|---|---|
| Nb-18Si | β-Nb5Si3 + Nbss | 12.5 | 8.2 |
| Nb-22Si | α-Nb5Si3 | 14.8 | 6.5 |
The method is scalable but struggles with controlling porosity in bulk materials.
Directional Solidification
Directional solidification is employed to fabricate Nb-Si alloys with aligned microstructures for enhanced creep resistance. A typical setup involves a Bridgman furnace with a temperature gradient of 50–100 K/cm.
Microstructure Control
At a growth rate of 10 μm/s, the microstructure transitions from eutectic (Nbss + Nb5Si3) to dendritic Nb5Si3 with Nbss interdendritic regions. Alloying with titanium (15–20 at.%) refines the eutectic spacing to 2–5 μm, improving fracture toughness by 30%.
High-Temperature Performance
Directionally solidified Nb-20Ti-18Si alloys exhibit a 150 MPa yield strength at 1200°C, outperforming polycrystalline counterparts by 40%. The alignment of Nb5Si3 lamellae parallel to the stress axis reduces crack propagation.
Characterization Techniques
X-Ray Diffraction (XRD)
XRD identifies phase composition and lattice parameters. For Nb5Si3, the tetragonal structure (tI32) shows peaks at 2θ = 34.5° (211) and 39.8° (220).
Scanning Electron Microscopy (SEM)
SEM reveals the eutectic morphology in directionally solidified alloys, with Nbss channels (bright contrast) embedded in Nb5Si3 matrix (dark contrast).
Transmission Electron Microscopy (TEM)
TEM confirms core-shell nanoparticles from thermal plasma synthesis, with a 2–3 nm Nb-rich core and 1–2 nm Si-rich shell.
Q & A
Q. What experimental methods are recommended for synthesizing niobium silicide with controlled stoichiometry?
this compound (Nb-Si) synthesis requires precise control of stoichiometry to tailor phase composition (e.g., Nb₅Si₃, NbSi₂). Common methods include:
- Atomic Layer Deposition (ALD): Alternating pulses of niobium halides (e.g., NbCl₅) and silicon precursors (e.g., Si₂H₆) enable atomic-level control. Film thickness and critical temperature (0.4–3.1 K) are modulated via ALD cycle count .
- Spark Plasma Sintering (SPS): Rapid consolidation minimizes phase segregation. Parameters like heating rate (50–200°C/min) and pressure (30–50 MPa) influence density and phase purity .
- Arc Melting: Requires post-synthesis annealing (1200–1400°C for 24–48 hrs) to achieve equilibrium phases.
Q. How do researchers characterize phase interactions between niobium solid solution (Nbss) and silicide phases?
Advanced techniques include:
- Scanning Electron Microscopy (SEM): Resolves phase morphology (e.g., "Y"-shaped Nb₅Si₃ grains) and interfacial cohesion .
- Electron Backscatter Diffraction (EBSD): Maps crystallographic orientation and strain distribution at Nbss/silicide interfaces .
- Transmission Electron Microscopy (TEM): Identifies dislocation interactions and phase transformations under thermal stress .
Q. What are the critical parameters for ensuring reproducibility in this compound mechanical testing?
Key factors include:
- Sample Preparation: Polishing to sub-micron surface roughness to avoid stress concentrators.
- Test Environment: High-temperature tests (≥1000°C) require inert atmospheres (Argon) to prevent oxidation .
- Strain Rate Control: Rates of 10⁻³–10⁻⁵ s⁻¹ are typical for fracture toughness measurements to capture creep behavior .
Advanced Research Questions
Q. How can conflicting data on this compound fracture toughness be resolved?
Discrepancies arise from:
- Anisotropy: Fracture toughness varies with crystallographic orientation (e.g., 4–8 MPa√m for [001] vs. 6–12 MPa√m for [110] in Nb₅Si₃) .
- Testing Methods: Comparative studies using in-situ SEM and traditional three-point bending reveal edge vs. bulk crack propagation differences .
- Solution: Standardize testing protocols (ASTM E399) and report crystal orientation, loading direction, and environmental conditions.
Q. What computational models best predict the high-temperature stability of Nb-Si composites?
Advanced approaches include:
- Phase-Field Modeling: Simulates Nbss/silicide coarsening kinetics at 1200–1400°C, validated against TEM-EDS data .
- Density Functional Theory (DFT): Calculates interfacial adhesion energy (e.g., Nbss/Nb₅Si₃ interfaces ≈ 2.1 J/m²) .
- Machine Learning: Predicts optimal alloying elements (e.g., Mo, Ti) to enhance oxidation resistance using datasets from combinatorial synthesis .
Q. How do interfacial modifications improve the ductility of Nb-Si alloys?
Strategies involve:
- Grain Boundary Engineering: Doping with B or C reduces interfacial embrittlement by segregating to boundaries and inhibiting crack nucleation .
- Laminated Composites: Alternating Nbss and Nb₅Si₃ layers (via SPS) enhances fracture toughness by 30–50% compared to monolithic phases .
- Dislocation Patterning: Pre-deformation at 800°C introduces dislocation networks that impede crack propagation .
Q. What mechanisms explain anisotropic plastic deformation in this compound under high-temperature stress?
In-situ SEM studies reveal:
- Slip Systems: Activation of {110}<111> slip systems in Nbss at ≥800°C, while Nb₅Si₃ deforms via dislocation glide on (001) planes .
- Twinning: Observed in Nb₅Si₃ under strain rates >10⁻³ s⁻¹, contributing to strain accommodation .
- Validation: Synchrotron XRD quantifies lattice strain partitioning between phases during deformation .
Methodological Guidelines
- Data Contradiction Analysis: Cross-validate results using multiple techniques (e.g., TEM for nanoscale defects, EBSD for mesoscale strain) .
- Experimental Design: Use Design of Experiments (DoE) to optimize ALD parameters (e.g., precursor pulse duration, purge time) for stoichiometric control .
- Literature Review: Prioritize studies indexed in Web of Science or Inspec with rigorous phase characterization (e.g., Rietveld refinement for XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
